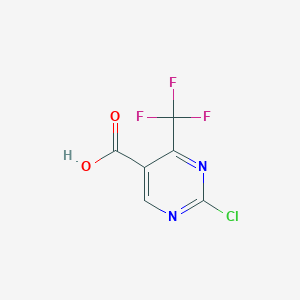

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWNYOADJRNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445404 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-17-1 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a halogenated pyrimidine derivative featuring both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group. Such substituted pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for synthesizing targeted therapeutic agents. The strategic placement of the chloro, trifluoromethyl, and carboxylic acid moieties offers multiple reaction sites for derivatization, enabling the exploration of chemical space in the development of novel kinase inhibitors, receptor antagonists, and other pharmacologically active molecules.

This technical guide provides a comprehensive overview of the known physical properties, safety and handling protocols, and detailed, field-proven methodologies for the experimental characterization of this compound (CAS No. 188781-17-1). While publicly available experimental data on some of its physical properties are limited, this document outlines the authoritative procedures for their determination, empowering researchers to perform a full and accurate characterization.

Section 1: Chemical Identity and Core Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the confirmed and structural properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 188781-17-1 | [1] |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 226.54 g/mol | [1][2] |

| Canonical SMILES | C1(=C(N=C(N=C1)Cl)C(=O)O)C(F)(F)F | [1] |

| Appearance | Solid (predicted based on structure) | - |

| Melting Point | Data not publicly available | [2] |

| Boiling Point | Data not publicly available | [2] |

| Solubility | Data not publicly available | - |

| Density | Data not publicly available | [2] |

Note: As of the latest search, specific experimental data for melting point, boiling point, solubility, and density are not listed in major chemical supplier catalogs or public databases. The following sections provide detailed protocols for the experimental determination of these crucial parameters.

Section 2: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on GHS hazard statements provided by suppliers for this compound, this compound should be handled with care.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C under an inert atmosphere.[1]

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for characterizing the physical properties of a novel or poorly documented solid organic compound like this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, a universally accepted and reliable technique.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry watch glass. Finely powder the sample with a spatula.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the sample is packed to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat at a medium rate to approximately 20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: For authoritative results, repeat the precise determination at least twice with fresh samples. Consistent values validate the measurement.

Caption: Workflow for Melting Point Determination by Capillary Method.

Solubility Profile Determination

Expertise & Rationale: A compound's solubility provides critical insights into its polarity and functional groups. For a carboxylic acid, solubility in aqueous bases (like 5% NaOH or 5% NaHCO₃) is expected due to the formation of a water-soluble salt via an acid-base reaction. This qualitative analysis is fundamental for designing reaction workups, purification schemes (e.g., extraction), and formulation studies.

Methodology:

-

Setup: Arrange a series of labeled test tubes. In each tube, place approximately 25 mg of the compound.

-

Solvent Addition: To each tube, add 0.75 mL of a single solvent in small portions. The standard solvents to test sequentially are:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents like Ethanol, Dichloromethane, and Diethyl Ether.

-

-

Observation: After each portion of solvent is added, shake the tube vigorously. Observe if the solid dissolves completely. The formation of a homogeneous solution indicates solubility.

-

Causality Interpretation:

-

Insoluble in Water, Soluble in 5% NaOH: This is the expected behavior for a water-insoluble carboxylic acid. The NaOH deprotonates the carboxylic acid to form a polar, water-soluble sodium carboxylate salt.

-

Soluble in 5% NaHCO₃: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a relatively strong acid, typical for carboxylic acids.

-

Insoluble in 5% HCl: As an acidic compound, it is not expected to react with or dissolve in an acidic solution.

-

Solubility in Organic Solvents: Solubility in various organic solvents will depend on the overall polarity of the molecule.

-

Caption: Logical Flow for Determining Compound Solubility Profile.

Conclusion

This compound is a valuable chemical intermediate with clear potential in pharmaceutical research. While comprehensive physical property data is not yet prevalent in public literature, this guide provides the essential known information and, critically, the authoritative experimental frameworks for its complete characterization. By following the detailed protocols for determining melting point and solubility, researchers can generate reliable, in-house data, ensuring both scientific integrity and the effective use of this compound in complex synthetic endeavors.

References

-

AB359339 | CAS 188781-17-1 . abcr Gute Chemie. [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

2-chloro-5-trifluoromethylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

PubChem Compounds . National Institutes of Health (NIH). [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central (PMC), NIH. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. [Link]

-

Polyphyllin I | C44H70O16 | CID 11018329 . PubChem, NIH. [Link]

-

N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 . PubChem, NIH. [Link]

-

Nicotinamide adenine dinucleotide phosphate, reduced form | C21H29N7O17P3- | CID 42609789 . PubChem, NIH. [Link]

-

Heptaphylline | C18H17NO2 | CID 5318015 . PubChem, NIH. [Link]

-

This compound | 188781-17-1 . Molbase. [Link]

-

Search results for “2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” . BuyersGuideChem. [Link]

Sources

An In-depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has become a pivotal strategy in modern drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a comprehensive technical overview of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a highly functionalized building block with significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature. Its molecular structure combines several key features that dictate its reactivity and potential applications:

-

Pyrimidine Core: An electron-deficient aromatic heterocycle that serves as a versatile scaffold.

-

2-Chloro Substituent: A reactive site susceptible to nucleophilic aromatic substitution, enabling facile derivatization.

-

4-Trifluoromethyl Group: A strongly electron-withdrawing group that enhances the electrophilicity of the pyrimidine ring and can improve pharmacokinetic properties.

-

5-Carboxylic Acid Group: A functional handle for amide bond formation and other modifications, as well as a potential interaction point with biological targets.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | N/A |

| Molecular Weight | 226.54 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 679453-06-6 | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The general strategy involves the formation of the corresponding ethyl ester followed by hydrolysis.

Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Protocol: Hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is a generalized procedure based on standard hydrolysis methods for pyrimidine carboxylate esters. Optimization may be required.

Materials:

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or dioxane) and water (e.g., a 3:1 to 1:1 ratio).

-

Saponification: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to yield this compound.

-

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet in the downfield region (δ 8.5-9.5 ppm) corresponding to the proton at the C6 position of the pyrimidine ring. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent trifluoromethyl and carboxylic acid groups.

-

A broad singlet corresponding to the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the six distinct carbon atoms. The carbons attached to fluorine (CF₃) and chlorine, as well as the carbonyl carbon, will have characteristic chemical shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.

-

A sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

Reactivity Profile: A Hub for Chemical Diversification

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the trifluoromethyl and chloro substituents. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is a good leaving group and is readily displaced by a variety of nucleophiles.

Regioselectivity:

In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of a strong electron-withdrawing group at C4, such as the trifluoromethyl group in the target molecule, significantly activates the C2 position towards nucleophilic attack. The precise regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions.[4]

Common Nucleophiles:

-

Amines: Primary and secondary amines react readily to form 2-aminopyrimidine derivatives. These reactions are fundamental in the synthesis of many kinase inhibitors.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form 2-alkoxy or 2-aryloxy pyrimidines.

-

Thiols: Thiolates react to form 2-thioether derivatives.

Illustrative Reaction Scheme:

Caption: Key nucleophilic substitution reactions of the title compound.

Carboxylic Acid Derivatization

The carboxylic acid group at the C5 position provides another avenue for chemical modification, most commonly through the formation of amide bonds. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships.

Typical Amide Coupling Protocol:

-

Activation: The carboxylic acid is first activated using a coupling agent such as HATU, HBTU, or EDC in the presence of a base like diisopropylethylamine (DIPEA).

-

Coupling: The activated acid is then reacted with a primary or secondary amine to form the corresponding amide.

Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in several cancers, and inhibitors of this kinase are used in targeted therapies. The pyrimidine core can mimic the adenine ring of ATP, the natural substrate of kinases, and form key hydrogen bonds in the ATP-binding pocket of the enzyme.[2]

-

Other Tyrosine Kinases: The versatility of the scaffold allows for the development of inhibitors targeting a wide range of other tyrosine and serine/threonine kinases implicated in cancer and other diseases.

The trifluoromethyl group often contributes to enhanced potency and improved metabolic stability, while the derivatized carboxylic acid or the substituent introduced at the C2 position can be tailored to achieve selectivity for specific kinase targets.

Safety and Handling

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation, as well as respiratory tract irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The demonstrated utility of the trifluoromethylpyrimidine scaffold in the development of potent kinase inhibitors underscores the importance of this compound as a key intermediate for the discovery of novel therapeutics. Researchers and drug development professionals can leverage the reactivity of this molecule to explore new chemical space and design next-generation targeted therapies.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2377-2389, DOI: 10.1080/14756366.2022.2128797. [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem. [Link]

-

2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide | C13H7Cl3F3N3O | CID 10596208 - PubChem. [Link]

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google P

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]

-

6 - SAFETY DATA SHEET. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1528-1532. DOI: 10.1039/J39680001528. [Link]

-

13C NMR spectra of synthesized model compound 4f. - ResearchGate. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

-

Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

-

2-Chloropyridine - National Toxicology Program (NTP). [Link]

-

2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. [Link]

- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FC16420/ FILE/FC16420-msds.pdf)

-

Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent - ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana - Docta Complutense. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. DOI: 10.3762/bjoc.4.22. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. [Link]

-

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate - NIH. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its fundamental chemical and physical properties, with a primary focus on its precise molecular weight and its implications for analytical characterization. Furthermore, this guide details common synthetic routes to this molecule and its derivatives, offering insights into the strategic considerations behind these methodologies. The applications of this compound as a key building block in the development of novel therapeutic agents are explored, supported by relevant examples from the scientific literature. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Pyrimidine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The convergence of these two privileged structural motifs in molecules such as this compound has led to the development of a versatile platform for the synthesis of novel therapeutic agents[2].

This guide serves as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. It aims to provide a detailed understanding of the chemical nature, synthesis, and utility of this compound, thereby facilitating its effective application in the pursuit of innovative medicines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound and its related derivatives are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H2ClF3N2O2 | PubChem |

| Molecular Weight | 242.54 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents |

Note: Some data, such as appearance and solubility, are typical for compounds of this class and may vary based on purity.

The precise molecular weight is a critical parameter for a multitude of analytical techniques, including mass spectrometry for reaction monitoring and product confirmation, as well as for the accurate preparation of solutions of known concentrations for biological assays. The trifluoromethyl group significantly contributes to the overall molecular weight and lipophilicity of the molecule.

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives often involves multi-step sequences that require careful control of reaction conditions. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.

A representative synthetic approach can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol:

A plausible synthetic route, based on established chemical principles for similar heterocyclic systems, is outlined below. This protocol is illustrative and may require optimization for specific laboratory conditions.

Step 1: Pyrimidine Ring Formation

-

To a stirred solution of a suitable trifluoromethyl-containing precursor in an appropriate solvent (e.g., ethanol), add a condensing agent and a source for the remaining pyrimidine ring atoms.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and isolate the crude pyrimidine intermediate by filtration or extraction.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Chlorination

-

Treat the pyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine[3].

-

Heat the reaction mixture, typically to reflux, to drive the chlorination to completion.

-

Carefully quench the reaction mixture with ice water and neutralize with a suitable base.

-

Extract the chlorinated product with an organic solvent and purify as necessary.

Step 3: Carboxylic Acid Formation

-

The carboxylic acid moiety can be introduced through various methods, such as the hydrolysis of a corresponding ester or nitrile, or by direct carboxylation.

-

For hydrolysis, the chlorinated pyrimidine ester is treated with an acid or base in an aqueous or mixed aqueous-organic solvent system.

-

Monitor the reaction until the starting material is consumed.

-

Acidify the reaction mixture to precipitate the carboxylic acid product.

-

Isolate the final product by filtration, wash with water, and dry under vacuum.

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the use of phosphorus oxychloride for chlorination is a well-established and effective method for converting hydroxyl groups on heterocyclic rings to chlorides[3].

Applications in Drug Discovery and Agrochemicals

The 2-chloro-4-(trifluoromethyl)pyrimidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore the chemical space around the pyrimidine core. The trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets[2].

Anticancer Agents

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents[1][2]. The pyrimidine ring is a key component of nucleobases, and its analogs can interfere with DNA and RNA synthesis or inhibit key enzymes involved in cell proliferation. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted cancer therapeutics[4].

Agrochemicals

Trifluoromethyl-substituted pyridines and pyrimidines are also important in the agrochemical industry[5]. These compounds can act as herbicides, fungicides, and insecticides. The synthesis of such agrochemicals often relies on key intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine derivatives, which can be further functionalized to achieve the desired biological activity and environmental profile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed or inhaled[6][7].

-

Skin and Eye Irritation: Can cause skin and serious eye irritation[6][7].

-

Respiratory Irritation: May cause respiratory irritation[6][7].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[6][8][9].

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[8][9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety considerations for handling the title compound.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of drug discovery and materials science. Its unique combination of a reactive chlorine atom, a metabolically stable trifluoromethyl group, and a versatile carboxylic acid handle makes it an invaluable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthetic accessibility, and safe handling is essential for unlocking its full potential in the development of novel and impactful chemical entities.

References

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. Retrieved from [Link]

- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.

-

ResearchGate. (n.d.). Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Retrieved from [https://www.researchgate.net/publication/44621989_Fluorinated_124-Triazolo15-a]pyrimidine-6-carboxylic_Acid_Derivatives_as_Antimycobacterial_Agents]([Link])

-

ChemBK. (2024). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data for structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted only by trained personnel and after a thorough, site-specific risk assessment.

Introduction: A Precautionary Approach to a Novel Reagent

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Pyrimidine derivatives are integral scaffolds in numerous therapeutic agents, valued for their diverse biological activities.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and carboxylic acid moieties provide versatile handles for further synthetic elaboration.[2][3][4]

Given the novelty of this specific reagent, a dedicated and comprehensive safety profile has not been formally established. Therefore, this guide adopts the precautionary principle , deriving safety and handling protocols from a critical analysis of closely related analogs. The primary analogs referenced include 2-chloro-4-(trifluoromethyl)pyrimidine, 2,4-dichloro-5-(trifluoromethyl)pyrimidine[5], and various other halogenated pyrimidines and carboxylic acids.[6][7][8][9][10][11] This approach ensures a robust and conservative safety framework, empowering researchers to manage the risks associated with this compound effectively.

Physicochemical Properties and Inferred Characteristics

While empirical data for the target compound is not available, its properties can be inferred from its constituent parts.

| Property | Inferred Value / Characteristic | Rationale & Cited Analogs |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | Derived from structure. |

| Molecular Weight | 226.54 g/mol | Calculated from formula. |

| Appearance | Likely a white to off-white solid. | Carboxylic acids are typically solids at room temperature. |

| Boiling Point | > 60 °C at 10 mmHg | The analog 2-chloro-4-(trifluoromethyl)pyrimidine boils at 60 °C/10 mmHg. The carboxylic acid group will significantly increase the boiling point due to hydrogen bonding. |

| Density | > 1.513 g/mL at 25 °C | The analog 2-chloro-4-(trifluoromethyl)pyrimidine has a density of 1.513 g/mL. The addition of a carboxylic acid group is expected to increase the density. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | General solubility for functionalized organic acids. |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, this compound should be handled as a hazardous substance. The following GHS classifications are recommended as a conservative baseline.

| Hazard Class | GHS Category | Hazard Statement | Basis from Analog Compounds |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3)[5] and 2-chloro-5-(trifluoromethyl)pyrimidine (Category 3).[7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3).[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on multiple analogs including 2,4-dichloro-5-(trifluoromethyl)pyrimidine and pyrimidine-2-carboxylic acid.[5][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Based on multiple analogs.[5][7][8][9][10] The acidic nature may increase severity. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Based on 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Category 3).[5] Dusts from the solid carboxylic acid present a significant risk. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common hazard for halogenated pyrimidines and pyridines.[5][7][8] |

Signal Word: Danger

Hazard Pictograms:

Risk Mitigation: Exposure Controls & Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

-

Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[6][7]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[5][9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.[12]

| PPE Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves (minimum thickness 0.11 mm). Double-gloving is recommended. | Latex gloves are not suitable.[13] Gloves must be inspected before use and changed immediately if contamination is suspected. Wash hands thoroughly after handling.[5][6][7][8] |

| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard. | Protects against dust particles and splashes.[9][14] |

| Skin & Body Protection | Flame-retardant lab coat, fully buttoned, with closed wrists. Consider a chemical-resistant apron for larger quantities. | Provides a barrier against skin contact. Do not wear shorts or open-toed shoes in the laboratory.[6] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary. | Use is dictated by a site-specific risk assessment.[5] |

Standard Operating Procedure: Safe Handling & Storage

Adherence to a strict protocol is paramount for ensuring safety.

Pre-Handling Risk Assessment Workflow

Caption: Risk assessment workflow prior to handling the compound.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as specified in Section 3.2. Verify the fume hood is operational.

-

Weighing: If weighing the solid, do so on a tared weigh paper or in a vial within the fume hood. Avoid creating dust. Use anti-static measures if necessary.

-

Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.

-

Housekeeping: Clean any residual powder from surfaces within the fume hood immediately using a damp cloth (if compatible with the material) or appropriate cleaning procedure.

-

Post-Handling: Tightly seal the container. Decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and dispose of gloves and other contaminated disposables as hazardous waste. Wash hands thoroughly.[6][8]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][9][10]

-

Security: The substance should be stored locked up, accessible only to authorized personnel.[6][7][8]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[6][8][9][10]

Stability and Reactivity Profile

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases/alkalis.[5][7][9] The carboxylic acid moiety will react exothermically with bases.

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[5]

Emergency Response Protocols

Immediate and correct action is critical in an emergency.

First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][7] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][6][7][11][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7][8][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][7] |

Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Do not empty into drains.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[6][7][8]

References

- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: Provided by grounding tool]

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Safety Data Sheet. Fisher Scientific. (2014-02-06). [URL: Provided by grounding tool]

- 2-Chloro-5-(trifluoromethyl)pyrimidine Safety Data Sheet. MedchemExpress.com. (2025-03-07). [URL: Provided by grounding tool]

- Pyrimidine-2-carboxylic acid Safety Data Sheet. Sigma-Aldrich. (2024-09-06). [URL: Provided by grounding tool]

- 2-Mercapto-4-(trifluoromethyl)pyrimidine Safety Data Sheet. Fisher Scientific. (2024-03-29). [URL: Provided by grounding tool]

- 2-Chloro-4-methylpyrimidine, 98% Safety Data Sheet. Fisher Scientific. (2013-11-01). [URL: Provided by grounding tool]

- 2-Chloro-5-fluoropyrimidine Safety Data Sheet. Ossila. (2023-06-26). [URL: Provided by grounding tool]

- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives.

- 2-Chloro-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/442294]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: Provided by grounding tool]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents. (2014-05-15). [URL: https://patents.google.

- Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [URL: https://www.chemistrysteps.com/alpha-halogenation-of-carboxylic-acids-the-hell-volhard-zelinski-reaction/]

- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. (2025-05-14). [URL: https://www.masterorganicchemistry.com/2018/09/12/the-hell-volhard-zelinsky-hvz-reaction/]

- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8854898_EN.htm]

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5001]

- Reactions at the α Carbons of Carboxylic Acids. Chemistry LibreTexts. (2021-07-31). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Carboxylic_Acids_and_Nitriles/18.06%3A_Reactions_at_the_%CE%B1_Carbons_of_Carboxylic_Acids]

- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]

- Section 3: Emergency Procedures. Princeton EHS. [URL: https://ehs.princeton.edu/manuals/laboratory-safety-manual/emergency-procedures]

- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis-141386527.html]

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100236X]

- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents. [URL: https://patents.google.

- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. gerpac.eu [gerpac.eu]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives

Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry and agrochemistry, present in numerous commercial drugs and pesticides.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional pharmacophore. The strategic introduction of a trifluoromethyl (-CF3) group onto this privileged scaffold dramatically enhances its biological potential. The -CF3 group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidine derivatives, focusing on their mechanisms of action and the robust experimental protocols required for their evaluation.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of key activity classes, including anticancer, antimicrobial, and agrochemical applications. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

PART 1: Anticancer Activity: Targeting Dysregulated Cell Signaling

A predominant area of investigation for trifluoromethylpyrimidine derivatives is their potent anticancer activity.[1][3] Many of these compounds function as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 5-trifluoromethylpyrimidine derivatives have been specifically designed as EGFR inhibitors.[5] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for downstream signaling.

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their target kinases. Lower values indicate higher potency.

| Compound ID | Target Kinase | Kinase IC50 (µM) | A549 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | PC-3 Cell IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | 0.35 | 3.24 | 5.12 | [5] |

| Doxorubicin | Topoisomerase II | N/A | - | - | - | [1] |

| Test Compounds | Various | - | >5 µg/mL | >5 µg/mL | >5 µg/mL | [1] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocols

1.3.1 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The rationale for using this luminescent assay is its high sensitivity and broad dynamic range, making it suitable for high-throughput screening of inhibitors.[6]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine derivative in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range from 10 µM to 0.1 nM.

-

Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mixture containing the target kinase (e.g., recombinant human EGFR), a suitable peptide substrate, and ATP at its apparent Km concentration.[7] The use of ATP at Km is critical for accurately determining the potency of ATP-competitive inhibitors.[7]

-

Initiate Reaction: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[6] Incubate at room temperature for 30 minutes in the dark.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

1.3.2 Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The choice of this assay is based on its reliability, ease of use, and scalability for screening the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the IC50 value.

PART 2: Antimicrobial and Antifungal Activity

Trifluoromethylpyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, including resistant strains, and pathogenic fungi.[2][9][10]

Mechanism of Action

The precise mechanisms of antimicrobial action can be diverse. For some derivatives, investigations into macromolecular synthesis have shown broad inhibitory effects, suggesting that the compounds may have a global impact on bacterial cell function rather than a single, specific target.[10] For antifungal agents, a common mechanism is the disruption of the fungal cell membrane, leading to altered morphology and cell death.[9]

Quantitative Data: Antimicrobial and Antifungal Efficacy

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), while antifungal activity is often measured by the half-maximal effective concentration (EC50) for mycelial growth inhibition.

| Compound ID | Target Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| 25 | S. aureus (MRSA) | 0.78 | - | [10] |

| 25 | E. faecium (VRE) | 0.78 | - | [10] |

| 5u | Rhizoctonia solani | - | 26.0 | [9] |

| 5j, 5l | Botrytis cinerea | - | >96% inhibition at 50 µg/mL | [2] |

| Azoxystrobin | Rhizoctonia solani | - | 26.0 | [9] |

Experimental Protocols

2.3.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This method is the gold standard for susceptibility testing due to its quantitative nature and reproducibility.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This standardization is crucial for ensuring the final inoculum concentration is consistent.[12]

-

Inoculation: Dilute the standardized suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (inoculum without compound) to confirm bacterial growth and a negative control well (broth only) to confirm media sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

2.3.2 Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol assesses the ability of a compound to inhibit the growth of fungal mycelia on an agar medium. It is a direct and visually quantifiable method for screening potential fungicides.

Step-by-Step Methodology:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and amend it with the test compound at various concentrations (e.g., 50 µg/mL).[1] The compound, dissolved in a solvent like DMSO, is added to the molten agar before pouring plates. A solvent control plate must be included.

-

Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), in the center of each PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Measurement: After the fungal colony in the control plate has reached a significant diameter (e.g., 3-4 days), measure the colony diameter in all plates.

-

Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.

PART 3: Agrochemical Applications: Herbicidal and Insecticidal Activity

The unique properties imparted by the trifluoromethyl group also make these pyrimidine derivatives attractive candidates for agrochemical development, with reported herbicidal and insecticidal activities.[1][13][14]

Quantitative Data: Herbicidal and Insecticidal Bioassays

| Compound ID | Activity Type | Target Organism | Efficacy | Concentration | Reference |

| 5a | Herbicidal | Amaranthus retroflexus | >85% Inhibition | 37.5 g a.i./hm² | [14] |

| 11a | Herbicidal | Dicot & Monocot Weeds | Good Activity | 150 g a.i./ha | [13] |

| 5w | Insecticidal | Spodoptera frugiperda | 90.0% Mortality | 500 µg/mL | [1] |

| 5w | Insecticidal | Mythimna separata | 86.7% Mortality | 500 µg/mL | [1] |

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol evaluates the ability of a compound to prevent the germination and emergence of weed seedlings when applied to the soil. This is a critical test for developing soil-applied herbicides.

Step-by-Step Methodology:

-

Potting and Seeding: Fill plastic pots with a standardized soil mix. Sow seeds of test weed species (e.g., Amaranthus retroflexus) at a shallow depth.

-

Compound Application: Prepare a solution or suspension of the test compound in a suitable solvent/surfactant system. Apply the compound evenly to the soil surface using a laboratory sprayer at a defined dosage (e.g., 150 g active ingredient per hectare).[13] Control pots are treated with the solvent system only.

-

Incubation: Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity. Water the pots as needed.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the pots for weed emergence and growth inhibition compared to the untreated control.

-

Analysis: The herbicidal effect is typically rated on a scale from 0 (no effect) to 100 (complete kill) or by measuring the fresh weight of the emerged plants and calculating the percent inhibition relative to the control.

Conclusion

The incorporation of a trifluoromethyl group into the pyrimidine scaffold yields a class of compounds with remarkably diverse and potent biological activities. From inhibiting key kinases in cancer signaling pathways to disrupting the growth of pathogenic microbes and controlling agricultural pests, these derivatives represent a fertile ground for the development of new pharmaceuticals and agrochemicals. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, emphasizing the importance of standardized conditions and causal understanding of assay design. As research continues, further optimization of these scaffolds will undoubtedly lead to the discovery of novel agents with improved efficacy and selectivity.

References

-

He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Shi, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

He, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Bar-Zeev, M., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. [Link]

-

Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link]

-

Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Bar-Zeev, M., et al. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Kilaru, R. B., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Nguyen, T. T., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

Wang, X., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]

-

Biology LibreTexts. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]

-

Jaiswal, S., et al. (2021). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. [Link]

-

Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

-

Zhang, S., et al. (2023). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

-

Kamal, A., et al. (2018). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

-

Wang, Z., et al. (2020). Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. IOP Conference Series: Earth and Environmental Science. [Link]

-

Norman, M. H., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Kumari, S. Measuring Effectiveness of Antimicrobial Chemical Agents. Biology Discussion. [Link]

-

HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]

-

Singh, G., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]

-

Yang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]

-

Stankova, I., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pyrimidine Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrimidine Ring

The pyrimidine scaffold is a cornerstone of medicinal chemistry, a privileged structure whose fundamental importance is woven into the very fabric of life as a key component of the nucleobases uracil, thymine, and cytosine.[1][2] Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of approved drugs spanning a wide array of therapeutic areas, from oncology and infectious diseases to inflammatory disorders.[3][4] This guide, however, focuses on a specific and increasingly vital subset: pyrimidine carboxylic acids. The strategic incorporation of a carboxylic acid moiety onto the pyrimidine core imparts unique physicochemical properties, offering a powerful handle for modulating target engagement, improving pharmacokinetic profiles, and ultimately, designing more effective and selective therapeutic agents.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and structure-activity relationships of pyrimidine carboxylic acid scaffolds. We will delve into key synthetic methodologies, explore their role as potent enzyme inhibitors, and provide practical, field-proven insights to empower your own research endeavors.

I. Crafting the Core: Synthetic Strategies for Pyrimidine Carboxylic Acids

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust methods exist for the construction of the pyrimidine core and the introduction of the crucial carboxylic acid functionality.

Foundational Synthesis: The Biginelli Reaction

While not directly yielding a carboxylic acid, the Biginelli reaction is a classic and efficient multi-component reaction that provides a common precursor, the dihydropyrimidinone scaffold.[5] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea is a workhorse in pyrimidine chemistry.

Mechanism of the Biginelli Reaction:

The reaction proceeds through a series of bimolecular reactions. An initial acid-catalyzed condensation between the aldehyde and urea forms an iminium ion. This is followed by the nucleophilic addition of the ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[3][5]

Experimental Protocol: A General Procedure for the Biginelli Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Direct Routes to Pyrimidine Carboxylic Esters

More direct approaches to pyrimidine carboxylic acid precursors often involve cyclocondensation reactions with appropriately functionalized building blocks.

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

This method utilizes the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to directly afford 2-substituted pyrimidine-5-carboxylic esters.[5]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

Preparation of the Sodium Salt: Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol according to literature procedures.

-

Reaction with Amidinium Salts: In a suitable solvent, react the sodium salt with the desired amidinium salt.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup to isolate the crude product.

-

Purification: Purify the resulting 2-substituted pyrimidine-5-carboxylic ester by column chromatography on silica gel.

General Synthetic Workflow for Pyrimidine Carboxylic Acids:

Caption: General synthetic workflow for pyrimidine carboxylic acids.

II. Biological Significance: Pyrimidine Carboxylic Acids as Kinase Inhibitors

A prominent role for pyrimidine carboxylic acid scaffolds in modern drug discovery is their application as potent and selective kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, while the carboxylic acid group can form critical interactions with active site residues, contributing to high affinity and selectivity.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into a cellular response.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4][6]

The JAK-STAT Signaling Pathway and Inhibition by a Pyrimidine-Based Inhibitor:

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine carboxylic acid.

Structure-Activity Relationships of Pyrimidine Carboxylic Acid Kinase Inhibitors

The strategic placement of the carboxylic acid group and other substituents on the pyrimidine ring is critical for achieving high potency and selectivity. The following table summarizes the structure-activity relationships for a series of pyrimidine carboxylic acid derivatives targeting various kinases.